4-Methyl-3-(4-methylcyclohexyl)aniline
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Overview
Description
4-Methyl-3-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₄H₂₁N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylcyclohexyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylcyclohexyl)aniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of an aromatic compound followed by reduction to form the aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct substitution of a halogenated aromatic compound with an amine.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aromatic compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing high temperatures and pressures to achieve efficient yields. The use of palladium-catalyzed methods is also becoming more common due to their efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases or acids are typically used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds .
Scientific Research Applications
4-Methyl-3-(4-methylcyclohexyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.
Material Science: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methylcyclohexyl)aniline involves its interaction with various molecular targets:
Hydroxyl Radical Reaction: The compound reacts with hydroxyl radicals, leading to the formation of various adducts.
Methyl Radical Reaction: It can also react with methyl radicals, resulting in hydrogen abstraction or addition reactions.
These reactions are crucial in understanding the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
4-Methyl-3-(4-methylcyclohexyl)aniline can be compared with other similar compounds:
4-Chloro-N-(1-methylcyclohexyl)aniline: This compound has a similar structure but contains a chlorine atom instead of a methyl group.
N-Methylaniline: This compound is a simpler derivative of aniline with a single methyl group attached to the nitrogen atom.
The unique substitution pattern in this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-3-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h5,8-10,12H,3-4,6-7,15H2,1-2H3 |
InChI Key |
CQJQMQGLFPHQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
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